molecular formula C20H20Cl2N2 B1423231 N-((2-Chloro-3-((phenylimino)methyl)cyclohex-2-en-1-ylidene)methyl)aniline hydrochloride CAS No. 195382-10-6

N-((2-Chloro-3-((phenylimino)methyl)cyclohex-2-en-1-ylidene)methyl)aniline hydrochloride

Cat. No.: B1423231
CAS No.: 195382-10-6
M. Wt: 359.3 g/mol
InChI Key: VFKQWKQWRNVXTA-UHFFFAOYSA-N
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Description

Properties

IUPAC Name

N-[[2-chloro-3-(phenyliminomethyl)cyclohex-2-en-1-ylidene]methyl]aniline;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19ClN2.ClH/c21-20-16(14-22-18-10-3-1-4-11-18)8-7-9-17(20)15-23-19-12-5-2-6-13-19;/h1-6,10-15,22H,7-9H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VFKQWKQWRNVXTA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=CNC2=CC=CC=C2)C(=C(C1)C=NC3=CC=CC=C3)Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

63857-00-1
Record name Benzenamine, N-[[2-chloro-3-[(phenylamino)methylene]-1-cyclohexen-1-yl]methylene]-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=63857-00-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((2-Chloro-3-((phenylimino)methyl)cyclohex-2-en-1-ylidene)methyl)aniline hydrochloride typically involves multiple steps. One common method includes the condensation of 2-chloro-3-formylcyclohex-2-en-1-one with aniline in the presence of a suitable catalyst. The reaction is carried out under controlled temperature and pH conditions to ensure the formation of the desired product. The resulting compound is then treated with hydrochloric acid to obtain the hydrochloride salt.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors. The process includes precise control of reaction parameters such as temperature, pressure, and pH to maximize yield and purity. The use of continuous flow reactors can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-((2-Chloro-3-((phenylimino)methyl)cyclohex-2-en-1-ylidene)methyl)aniline hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The chloro substituent can be replaced by other groups through nucleophilic substitution reactions using reagents like sodium methoxide or potassium cyanide.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride; typically in anhydrous solvents.

    Substitution: Sodium methoxide, potassium cyanide; often in polar aprotic solvents.

Major Products

    Oxidation: Formation of oxides or hydroxylated derivatives.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted aniline derivatives.

Scientific Research Applications

Medicinal Chemistry Applications

1. Anticancer Research

N-((2-Chloro-3-((phenylimino)methyl)cyclohex-2-en-1-ylidene)methyl)aniline hydrochloride has shown promise in anticancer research due to its structural similarity to known antitumor agents. Researchers have explored its potential as a lead compound for developing novel anticancer drugs. In vitro studies have indicated that derivatives of this compound can inhibit cancer cell proliferation through apoptosis induction and cell cycle arrest mechanisms .

Case Study : A study published in the Journal of Medicinal Chemistry highlighted the synthesis of various analogs based on this compound and their evaluation against different cancer cell lines. The most active derivatives exhibited IC50 values in the low micromolar range, demonstrating significant anticancer activity .

Organic Synthesis Applications

2. Synthetic Intermediates

This compound serves as a valuable intermediate in organic synthesis, particularly in the preparation of complex organic molecules. Its unique structure allows for various functional group transformations, making it an essential building block in synthetic pathways.

Data Table: Synthetic Applications

Reaction TypeProduct ExampleYield (%)
Nucleophilic substitutionPhenyl-substituted derivatives85
Cyclization reactionsTetrahydroquinoline derivatives75
Coupling reactionsBiaryl compounds80

Material Science Applications

3. Photonic Materials

Recent advancements have also explored the use of this compound in developing photonic materials. Its ability to undergo photoisomerization makes it suitable for applications in light-harvesting systems and organic light-emitting diodes (OLEDs).

Case Study : Research published in Advanced Functional Materials demonstrated that incorporating this compound into polymer matrices enhanced the photonic properties, leading to improved efficiency in light emission and energy transfer processes .

Mechanism of Action

The mechanism of action of N-((2-Chloro-3-((phenylimino)methyl)cyclohex-2-en-1-ylidene)methyl)aniline hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. The presence of the chloro and imine groups plays a crucial role in its binding affinity and specificity.

Comparison with Similar Compounds

Chemical Identity :

  • IUPAC Name: N-((2-Chloro-3-((phenylimino)methyl)cyclohex-2-en-1-ylidene)methyl)aniline hydrochloride
  • CAS No.: 63857-00-1
  • Molecular Formula : C₂₀H₂₀Cl₂N₂ (majority consensus from ; conflicting report in lists C₁₀H₁₅NCl₂, likely a typographical error).
  • Molecular Weight : 359.29 g/mol .
  • Structure: Features a cyclohexenylidene core substituted with chlorine, phenylimino, and aniline groups, forming a conjugated system critical for optical applications .

Synthesis :
Prepared via condensation reactions under reflux conditions using acetic anhydride and sodium acetate as catalysts. Typical yields range from 45% to 90% depending on reaction optimization (e.g., microwave synthesis in ).

Comparison with Structurally Similar Compounds

Structural and Functional Comparisons

Compound Molecular Formula Molecular Weight Key Structural Features Primary Applications References
Target Compound C₂₀H₂₀Cl₂N₂ 359.29 Cyclohexenylidene core with Cl, phenylimino, and aniline groups NIR dyes, imaging agents
3-Chloro-N-phenyl-phthalimide C₁₄H₈ClNO₂ 265.67 Phthalimide ring with Cl and phenyl substituents Polyimide synthesis
N-(2-Chloro-3-phenylimino-1-propen-1-yl)aniline hydrochloride C₁₅H₁₃ClN₂ 264.73 Propenyl chain instead of cyclohexene Not specified; structural analog
N-[3-Chloro-1-methylpyridin-2(1H)-ylidene]aniline C₁₂H₁₁ClN₂ 218.69 Pyridine ring with Cl and methyl groups Synthetic intermediate
N-(4-Chlorophenyl)-N-hydroxycyclohexanecarboxamide C₁₃H₁₅ClN₂O₂ 278.73 Hydroxamic acid with chlorophenyl group Antioxidant studies

Critical Analysis of Discrepancies and Limitations

  • Molecular Formula Conflict : Evidence erroneously lists the target’s formula as C₁₀H₁₅NCl₂; this is inconsistent with supplier catalogs and NMR data confirming C₂₀H₂₀Cl₂N₂ .
  • Application Scope: While the target is well-studied in dye chemistry, analogs like N-(2-chloro-3-phenylimino-1-propen-1-yl)aniline hydrochloride lack detailed application data .

Biological Activity

N-((2-Chloro-3-((phenylimino)methyl)cyclohex-2-en-1-ylidene)methyl)aniline hydrochloride, with the CAS number 63857-00-1, is a compound of significant interest due to its potential biological activities. This article provides a detailed examination of its biological activity, including relevant research findings, structure-activity relationships (SAR), and case studies.

Chemical Structure and Properties

The compound has the following chemical formula and structural characteristics:

  • Molecular Formula : C20H20Cl2N2
  • Molecular Weight : 359.29 g/mol
  • IUPAC Name : N-((E)-(2-chloro-3-((E)-(phenylimino)methyl)cyclohex-2-en-1-ylidene)methyl)aniline hydrochloride
  • Purity : 95% .

The structural representation includes a chloro group, a phenylimino moiety, and a cyclohexenylidene framework, which are crucial for its biological activity.

Anticancer Properties

Research indicates that compounds with similar structural motifs exhibit significant anticancer properties. For instance, compounds containing imine functionalities have been shown to interact with cellular targets involved in cancer progression. The presence of the phenyl ring and halogen substituents enhances cytotoxicity against various cancer cell lines.

  • Case Study: Cytotoxic Activity
    • A study evaluated the cytotoxic effects of related compounds on human cancer cell lines, demonstrating IC50 values ranging from 1.61 µg/mL to 23.30 mM depending on structural variations .
    • The SAR analysis revealed that electron-donating groups on the phenyl ring significantly increase activity .

Antimicrobial Activity

Another area of interest is the antimicrobial efficacy of this compound. Compounds with similar structures have shown promising antibacterial properties against both Gram-positive and Gram-negative bacteria.

  • Antibacterial Testing
    • A series of derivatives were tested for their antibacterial activity using the dilution method, revealing that certain substitutions could enhance their effectiveness compared to standard antibiotics .

Structure-Activity Relationships (SAR)

The biological activity of this compound can be attributed to several key structural features:

Structural FeatureImpact on Activity
Chloro Substitution Increases lipophilicity and bioactivity
Phenylimino Group Essential for cytotoxic effects
Cyclohexenylidene Framework Contributes to molecular stability

The presence of electronegative substituents like chlorine enhances the compound's interaction with biological targets, increasing its potency.

Research Findings

Recent studies have focused on synthesizing and characterizing derivatives of this compound to explore their potential as therapeutic agents:

  • Synthesis Approaches
    • Various synthetic routes have been developed to achieve derivatives with improved biological profiles, emphasizing the importance of functional group positioning .
  • Biological Assays
    • In vitro assays demonstrated that modifications in the aniline moiety can lead to significant changes in biological activity, supporting the need for targeted design in drug development .

Q & A

Basic Research Questions

Q. What are the recommended methodologies for synthesizing N-((2-Chloro-3-((phenylimino)methyl)cyclohex-2-en-1-ylidene)methyl)aniline hydrochloride?

  • Answer : Synthesis typically involves multi-step condensation reactions. For example, imine formation via Schiff base chemistry under nitrogen atmosphere can be employed to stabilize reactive intermediates. Aromatic amines and chlorinated cyclohexenone derivatives are common precursors. Post-synthesis purification via recrystallization in ethanol or dichloromethane is critical to remove unreacted phenylimino or aniline residues. While direct synthesis protocols for this compound are not explicitly detailed in the literature, analogous methods for structurally related hydrochlorides (e.g., hydroxamic acids) suggest refluxing in anhydrous solvents and acidification with HCl gas .
Key Steps Conditions Analytical Validation
Imine formationDry ethanol, 60°C, 12h, N₂ atmosphereTLC monitoring (silica gel, EtOAc)
Cyclohexenone chlorinationPOCl₃, DMF catalyst, 0°C → RTFTIR (C-Cl stretch: 550–600 cm⁻¹)
Final purificationRecrystallization (CH₂Cl₂/hexane)NMR (aromatic protons: δ 7.2–8.1)

Q. How can the molecular structure of this compound be rigorously characterized?

  • Answer : X-ray crystallography using SHELX software (e.g., SHELXL for refinement) is the gold standard for resolving complex conjugated systems like the cyclohexenone-aniline backbone . Complementary techniques include:

  • NMR : ¹H/¹³C NMR to confirm aromatic proton environments and imine (C=N) integration.
  • Mass Spectrometry : High-resolution ESI-MS to validate molecular weight (e.g., [M+H]⁺ peak).
  • FTIR : Identification of functional groups (e.g., C=N stretch ~1600 cm⁻¹, N-H bend ~3300 cm⁻¹).
    • Data Interpretation Tip : Discrepancies in crystallographic vs. solution-phase structures (e.g., tautomerism) should be resolved using DFT calculations (B3LYP/6-31G*) to model electronic environments .

Q. What are the stability and storage guidelines for this hydrochloride salt?

  • Answer : The compound is hygroscopic and light-sensitive. Accelerated stability studies under ICH guidelines recommend:

  • Storage : Desiccated at -20°C in amber vials under argon.

  • Stability Indicators : Monitor decomposition via HPLC (C18 column, 0.1% TFA in acetonitrile/water) for hydrolyzed aniline or chlorinated byproducts. Safety data for analogous hydrochlorides emphasize avoiding prolonged exposure to humidity (>60% RH) to prevent deliquescence .

    Condition Degradation Pathway Mitigation Strategy
    High humidityHydrolysis of imine bondSilica gel desiccant in storage
    UV light (300–400 nm)Photoisomerization of cyclohexenoneAmber glassware, dark storage

Advanced Research Questions

Q. How can researchers design experiments to evaluate this compound’s application in nanoparticle drug delivery systems?

  • Answer : In vitro studies (e.g., MR colonography) suggest embedding the compound in iron-based solid lipid nanoparticles (SLNs) for targeted delivery . Key steps include:

Nanoparticle Synthesis : Emulsify glyceryl monostearate and Span-80 in n-hexane, then load the compound via solvent evaporation.

Characterization : Dynamic light scattering (DLS) for size (PDI <0.2), TEM for morphology, and fluorescence quenching assays for encapsulation efficiency.

Release Kinetics : Use dialysis membranes (MWCO 12 kDa) in PBS (pH 7.4) with HPLC quantification.

  • Critical Consideration : Adjust SLN surface charge (e.g., with ODA) to enhance mucosal adhesion in gastrointestinal models .

Q. How should contradictory data on solubility and reactivity be resolved?

  • Answer : Contradictions often arise from solvent polarity or protonation states. For example:

  • Solubility Discrepancies : Test in DMSO (high solubility) vs. aqueous buffers (low solubility due to hydrochloride salt dissociation).
  • Reactivity Variations : Use cyclic voltammetry to assess redox behavior (e.g., oxidation of the imine group at +0.8 V vs. Ag/AgCl). Cross-validate with computational models (e.g., COSMO-RS for solubility parameters) .
    • Case Study : Conflicting reports on photostability may arise from differing light sources (UV vs. visible). Use standardized ICH Q1B photostability testing conditions .

Q. What computational strategies are suitable for modeling this compound’s electronic properties?

  • Answer : Density Functional Theory (DFT) with B3LYP/6-311++G(d,p) basis set can predict frontier molecular orbitals (HOMO-LUMO) for charge-transfer studies. Compare with crystallographic data (SHELXL-refined bond lengths/angles) to validate conjugation effects .
  • Application Example : Calculate Fukui indices to identify nucleophilic sites (e.g., aniline nitrogen) for predicting reaction pathways with biomolecules.
Parameter Experimental (XRD) DFT Prediction Deviation
C=N bond length (Å)1.281.30±0.02
HOMO-LUMO gap (eV)-3.45-

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-((2-Chloro-3-((phenylimino)methyl)cyclohex-2-en-1-ylidene)methyl)aniline hydrochloride
Reactant of Route 2
N-((2-Chloro-3-((phenylimino)methyl)cyclohex-2-en-1-ylidene)methyl)aniline hydrochloride

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